

Application Note & Protocol: Generation of Colibactin-Deficient (Δ clb) E. coli Strains

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CLB-016

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Application Notes

Introduction to Colibactin

Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli, particularly those belonging to the B2 phylogenetic group, as well as other Enterobacteriaceae. [1][2] It is synthesized by a large 54-kb hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery encoded by the pks genomic island, also known as the clb gene cluster. [2][3][4] This cluster contains 19 genes (clbA to clbS) responsible for the biosynthesis, transport, and maturation of colibactin. [4][5] The mature toxin acts as a DNA alkylating agent, inducing DNA double-strand breaks (DSBs) and interstrand crosslinks in host eukaryotic cells. [1][3] This DNA damage triggers cellular senescence, cell cycle arrest, and genomic instability, linking colibactin to the development and progression of colorectal cancer (CRC). [1][2][3]

Significance of Colibactin Knockout Strains

The generation of colibactin knockout (Δ clb) *E. coli* strains is a critical tool for elucidating its biological functions and pathological roles. These strains serve as isogenic negative controls, allowing researchers to definitively attribute observed phenotypes to the presence of colibactin. Key applications include:

- **Cancer Research:** Comparing wild-type pks+ strains with Δ clb mutants in cell culture and animal models to study the mechanisms of colibactin-induced carcinogenesis.[2]
- **Microbiome Studies:** Investigating the ecological role of colibactin in shaping gut microbial community structure and mediating microbe-microbe interactions.[6]
- **Drug Development:** Screening for therapeutic agents that can inhibit colibactin production or mitigate its genotoxic effects. A Δ clb strain is essential for validating the specificity of candidate inhibitors.
- **Probiotic Safety:** Engineering safer probiotic strains, such as *E. coli* Nissle 1917, by deleting the pks island to eliminate potential carcinogenic risks while retaining beneficial properties.[7]

This document provides detailed protocols for two robust and widely used methods for generating colibactin knockouts in *E. coli*: Lambda Red Recombineering and CRISPR-Cas9 Gene Editing.

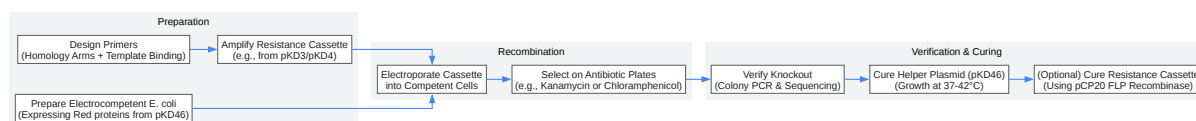
Experimental Protocols

Two primary methods are recommended for generating clb gene cluster knockouts. Lambda Red recombineering is a classic, highly efficient method for targeted gene replacement in *E. coli*. CRISPR-Cas9 offers a powerful alternative that can be adapted for scarless deletions and multiplex editing.

Protocol 1: Gene Deletion via Lambda Red Recombineering

This method utilizes the bacteriophage λ Red recombination system (proteins Gam, Exo, and Beta) to replace a target gene with a selectable antibiotic resistance cassette.[8][9] The key is to express the Red proteins, which facilitate recombination of a linear DNA fragment containing the resistance cassette flanked by short homology arms (~50 bp) identical to the regions upstream and downstream of the target gene.

Workflow Diagram: Lambda Red Recombineering



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Caption: Workflow for generating a gene knockout using Lambda Red recombineering.

Methodology:

2.1.1 Target Gene Selection To abrogate colibactin production, deleting a key biosynthesis gene is sufficient. The *clbP* gene, encoding a crucial peptidase for pre-colibactin maturation, or *clbA*, an essential phosphopantetheinyl transferase, are excellent targets.^{[4][10][11]} For complete removal, the entire ~54 kb *pks* island can be targeted, though this is more complex.

2.1.2 Primer Design and Knockout Cassette Amplification

- Design Primers: Design forward and reverse primers (~70 nt each).
 - Forward Primer: Consists of 50 nt of homology to the region immediately upstream of the *clb* target gene's start codon, followed by 20 nt that bind to the template plasmid carrying the resistance cassette (e.g., pKD4 or pKD3).
 - Reverse Primer: Consists of 50 nt of homology to the region immediately downstream of the *clb* target gene's stop codon, followed by 20 nt that bind to the template plasmid.
- PCR Amplification: Use the designed primers and a template plasmid (e.g., pKD4 for kanamycin resistance or pKD3 for chloramphenicol resistance) to amplify the linear knockout

cassette.

- Purify PCR Product: Purify the PCR product using a standard PCR cleanup kit and elute in sterile water. Digest the template plasmid DNA with DpnI to remove it.

2.1.3 Preparation of Electrocompetent Cells

- Transform Helper Plasmid: Transform the target E. coli strain (e.g., E. coli Nissle 1917) with the temperature-sensitive helper plasmid pKD46, which carries the λ Red genes under an arabinose-inducible promoter. Select colonies on LB agar with ampicillin (100 μ g/mL) at 30°C.
- Induce Red System: Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C. The next day, subculture 500 μ L into 50 mL of fresh LB with ampicillin and 10 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6.
- Prepare Cells: Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4°C. Wash the cells three times with ice-cold sterile 10% glycerol.
- Final Resuspension: Resuspend the final cell pellet in a small volume (~100 μ L) of ice-cold 10% glycerol. These cells are now electrocompetent and ready for use.

2.1.4 Electroporation and Selection

- Electroporation: Mix 50 μ L of the electrocompetent cells with 100-200 ng of the purified linear knockout cassette. Transfer to a pre-chilled 1-mm electroporation cuvette. Electroporate using settings such as 1.8 kV, 25 μ F, 200 Ω .[\[12\]](#)
- Recovery: Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. Incubate at 37°C for 2-3 hours with gentle shaking to allow for expression of the resistance gene.
- Plating: Plate serial dilutions of the recovery culture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin at 50 μ g/mL or chloramphenicol at 25 μ g/mL). Incubate overnight at 37°C.

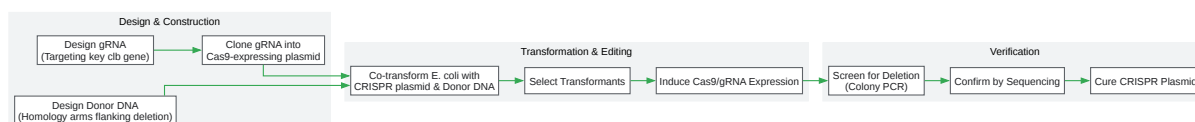
2.1.5 Verification and Plasmid Curing

- Colony PCR: Verify the correct insertion of the resistance cassette by colony PCR. Use a combination of primers: one primer that binds upstream of the target gene's homology arm ("locus-F") and a second primer that binds within the resistance cassette ("kan-R" or "cat-R"). A second PCR using a primer downstream of the target ("locus-R") and a primer within the cassette can also be performed.
- Sequencing: Sequence the PCR products to confirm the precise insertion site.
- Curing pKD46: To remove the temperature-sensitive pKD46 plasmid, streak verified colonies on LB agar without ampicillin and incubate at 37°C or 42°C overnight. Test resulting colonies for ampicillin sensitivity.
- (Optional) Curing Resistance Cassette: If a "scarless" deletion is desired, use the pCP20 plasmid, which expresses the FLP recombinase. The resistance cassettes from pKD3/pKD4 are flanked by FRT sites. Transformation with pCP20 and subsequent induction will excise the cassette, leaving behind a single FRT "scar."

Protocol 2: Gene Deletion via CRISPR-Cas9

The CRISPR-Cas9 system provides an alternative method for genome editing. It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a DSB. [12] In *E. coli*, which lacks efficient non-homologous end joining, this DSB is lethal unless repaired by homologous recombination with a supplied donor DNA template. [13] This method can be combined with Lambda Red machinery to enhance recombination efficiency. [12][14]

Workflow Diagram: CRISPR-Cas9 Gene Editing



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Caption: Workflow for generating a gene knockout using the CRISPR-Cas9 system.

Methodology:

2.2.1 Design of gRNA and Donor DNA

- **gRNA Design:** Select a 20-nt target sequence within the *clb* gene of interest (e.g., *clbP*). The target must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for *Streptococcus pyogenes* Cas9. Use online tools to minimize off-target effects.
- **Donor DNA Design:** Synthesize or PCR-amplify a donor DNA fragment of 100-1000 bp.^[12] ^[15] This fragment should consist of two homology arms corresponding to the regions immediately upstream and downstream of the intended deletion site, joined together directly to create a seamless deletion.

2.2.2 Plasmid Construction

- **Select CRISPR Plasmid:** Choose a suitable all-in-one CRISPR-Cas9 plasmid for *E. coli* (e.g., pCas9cr4 or derivatives). These plasmids typically contain the Cas9 gene, a tracrRNA scaffold, and a cloning site for the gRNA.
- **Clone gRNA:** Synthesize two complementary oligos encoding your 20-nt gRNA target sequence. Anneal them and ligate the resulting duplex into the linearized CRISPR-Cas9 plasmid.

2.2.3 Transformation and Gene Editing

- **Preparation:** Prepare electrocompetent *E. coli* cells. For higher efficiency, use a strain already expressing the Lambda Red proteins (e.g., by transforming with pKD46 first).
- **Co-transformation:** Co-transform the competent cells with the gRNA-Cas9 plasmid (e.g., 100 ng) and the linear donor DNA (e.g., 200-500 ng).

- Selection and Induction: Plate the cells on LB agar with the appropriate antibiotic for the CRISPR plasmid. After colonies appear, restreak them and induce Cas9 expression according to the plasmid's specific protocol (e.g., with anhydrotetracycline or IPTG). Only cells that have successfully incorporated the donor DNA to repair the Cas9-induced DSB will survive.

2.2.4 Verification

- Screening: Perform colony PCR on surviving colonies using primers that flank the deleted region. A successful knockout will yield a smaller PCR product compared to the wild-type strain.
- Sequencing: Sequence the PCR product from positive clones to confirm the precise, scarless deletion of the target gene.
- Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed knockout strain, often by passaging the cells in medium without antibiotic selection.[\[15\]](#)

Data Presentation

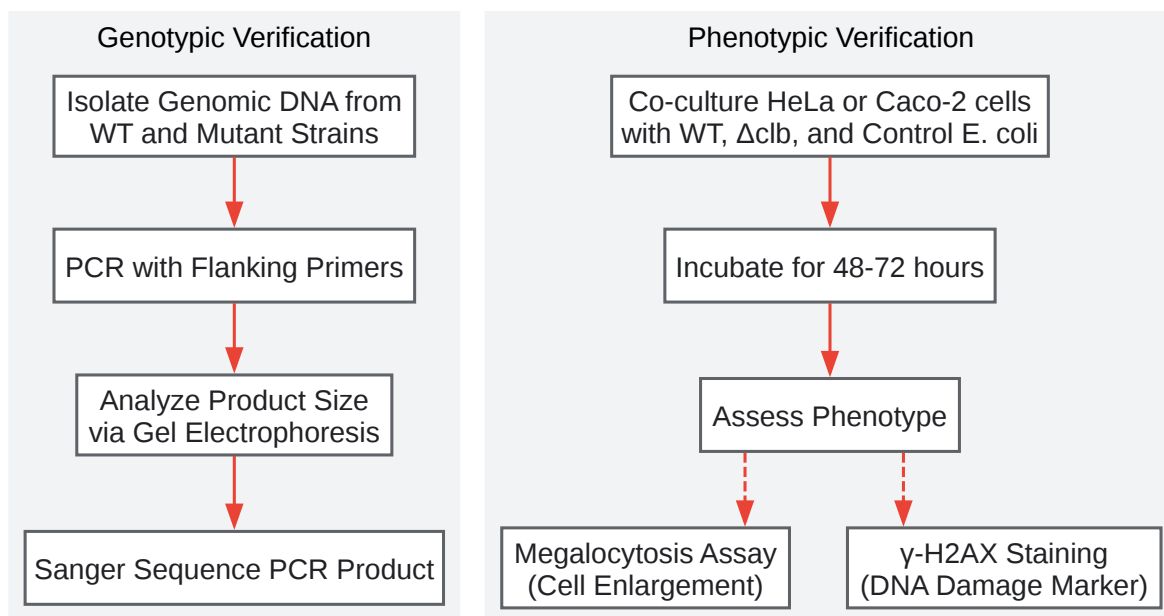
Table 1: Comparison of Knockout Methodologies

| Feature | Lambda Red Recombineering | CRISPR-Cas9 Gene Editing |
|----------------|---|---|
| Principle | Homologous recombination of a linear DNA cassette | gRNA-guided Cas9 cleavage followed by homologous repair |
| Efficiency | High, often >90% for single deletions | Variable, but can be very high (>90%) with optimization[16] |
| "Scar" | Leaves a ~85 bp FRT scar after cassette removal | Can be completely scarless |
| Complexity | Relatively straightforward, well-established protocol | Requires gRNA design and plasmid cloning; can be more complex |
| Multiplexing | Difficult; requires sequential knockouts with different markers | Amenable to multiplexing with multiple gRNAs |
| Toxicity | Low | Cas9 expression can be toxic if off-target effects occur |
| Helper Plasmid | Requires pKD46 (temperature-sensitive) | Often combined with Lambda Red (pKD46) for efficiency[12] |

Confirmation of Colibactin Knockout Phenotype

Genotypic confirmation must be followed by phenotypic assays to ensure the knockout strain is functionally deficient in colibactin production.

Workflow Diagram: Knockout Confirmation



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Caption: Workflow for genotypic and phenotypic verification of a colibactin knockout.

Genotypic Verification Protocol

- Genomic DNA Isolation: Extract genomic DNA from the wild-type parent strain and the putative Δclb mutant.
- PCR Analysis: Perform PCR using primers that flank the deleted gene/region.
- Gel Electrophoresis: Run the PCR products on an agarose gel. The product from the Δclb mutant should be significantly smaller than the wild-type product.
- Sanger Sequencing: Purify and sequence the PCR product from the mutant to confirm the deletion junction is correct.

Phenotypic Verification: Megalocytosis and DNA Damage Assays

Colibactin's genotoxic activity leads to a distinct phenotype in cultured epithelial cells, characterized by cell cycle arrest and enlargement (megalocytosis), which can be used to confirm the loss of function.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol:

- Cell Culture: Seed HeLa or Caco-2 human epithelial cells in a 24-well plate and grow to ~70% confluency.[\[18\]](#)
- Bacterial Preparation: Grow wild-type (pks+), putative Δ clb mutant, and a non-pathogenic control (pks-, e.g., E. coli K-12) strains overnight. Sub-culture them for 4 hours.[\[18\]](#)
- Infection: Infect the HeLa/Caco-2 cells with the bacterial strains at a Multiplicity of Infection (MOI) of 25-50.[\[17\]](#)[\[18\]](#)
- Co-culture: Co-culture the bacteria and mammalian cells for 4 hours, then wash the cells and add fresh medium containing gentamicin to kill extracellular bacteria.
- Incubation: Incubate the cells for an additional 48-72 hours.
- Analysis:
 - Megalocytosis: Observe the cells under a microscope. Cells infected with the wild-type strain should exhibit significant enlargement and a flattened morphology compared to cells infected with the Δ clb mutant or the pks- control.[\[18\]](#)[\[19\]](#)
 - DNA Damage (γ -H2AX Staining): Fix the cells and perform immunofluorescence staining for phosphorylated histone H2AX (γ -H2AX), an early marker of DNA double-strand breaks. [\[17\]](#)[\[19\]](#) A strong γ -H2AX signal should be present in the nuclei of cells infected with the wild-type strain but should be absent or greatly reduced in cells infected with the Δ clb mutant.[\[17\]](#)[\[19\]](#)

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- To cite this document: BenchChem. [Application Note & Protocol: Generation of Colibactin-Deficient (Δ clb) E. coli Strains]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669162/docs#application-note-protocol-generation-of-colibactin-deficient-clb-e-coli-strains\]](https://www.benchchem.com/product/b1669162/docs#application-note-protocol-generation-of-colibactin-deficient-clb-e-coli-strains)

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